3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole is a synthetic organic compound classified within the triazole family. Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms in the ring structure. This particular compound features a bromophenyl group, a prop-2-enyl group, and a pyridyl group attached to the triazole ring, which contributes to its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and agriculture.
The synthesis of 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole typically involves several key steps:
The molecular formula for 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole is with a molecular weight of approximately 387.3 g/mol. The compound's structure can be represented by its IUPAC name: 3-[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine.
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrN4S |
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 3-[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
| InChI | InChI=1S/C17H15BrN4S/c1-2... |
| InChI Key | JNXDRZFMGZPNKB-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CN=CC=C3 |
This structural information indicates that the compound has significant steric hindrance due to its bulky groups, which may influence its reactivity and biological interactions.
3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole can participate in various chemical reactions:
The mechanism of action for 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole largely depends on its specific applications. For example, if utilized for antimicrobial purposes, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. Detailed biochemical studies are necessary to elucidate specific molecular targets and pathways involved in its action.
The physical and chemical properties of 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole include:
These properties are critical for determining its behavior in biological systems and potential applications in drug formulation.
The unique structure of 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole makes it a subject of interest in various scientific fields:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5